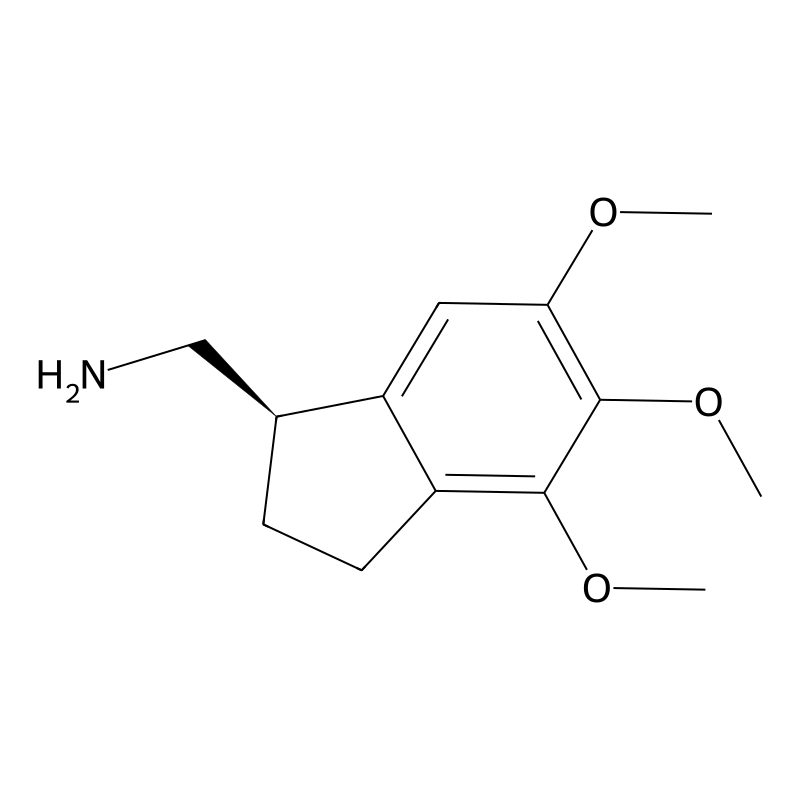

Jimscaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Jimscaline, scientifically known as C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a synthetic derivative of mescaline, a well-known psychedelic compound derived from certain cacti. First reported in 2006 by researchers at Purdue University led by David E. Nichols, Jimscaline is characterized by its conformationally-restricted structure, which enhances its agonistic activity at serotonin receptors. Specifically, it acts as a potent agonist for the 5-HT 2A and 5-HT 2C receptors, with the more active (R)-enantiomer exhibiting a binding affinity (K_i) of 69 nM at the human 5-HT 2A receptor, indicating that it is approximately three times more potent than mescaline in animal studies .

- Oxidation: Jimscaline can be oxidized to form corresponding quinones.

- Reduction: It can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the methoxy positions.

These reactions are significant for modifying the compound's structure to explore its pharmacological properties further.

Jimscaline exhibits notable biological activity primarily through its interaction with serotonin receptors. Its agonistic action at the 5-HT 2A receptor is particularly relevant to its psychedelic effects. In drug-substitution experiments in animals, Jimscaline has demonstrated a potency that surpasses that of mescaline, making it a valuable compound for studying psychedelic mechanisms and potential therapeutic applications .

The synthesis of Jimscaline involves several steps:

- Starting Materials: The synthesis typically begins with appropriate precursors that can be modified to form the indan structure.

- Reagents and Conditions: Common reagents might include alkyl halides and bases such as potassium carbonate or sodium hydride, often used under reflux conditions in anhydrous solvents like dimethylformamide.

- Final Steps: The resulting product is usually purified through recrystallization or chromatography to achieve high purity levels.

The precise synthetic route can vary based on the desired yield and purity of Jimscaline.

Jimscaline's unique pharmacological profile makes it a subject of interest in various fields:

- Psychedelic Research: Its enhanced potency compared to mescaline allows for deeper investigations into serotonin receptor interactions and their implications for consciousness and perception.

- Therapeutic Potential: As research into psychedelics for mental health treatment expands, compounds like Jimscaline may offer new avenues for therapeutic applications in conditions such as depression and anxiety.

Studies on Jimscaline's interactions primarily focus on its binding affinity and functional activity at serotonin receptors. The compound's ability to selectively activate the 5-HT 2A receptor suggests potential for both therapeutic use and further exploration into the mechanisms underlying psychedelic experiences. Comparative studies with other hallucinogens may reveal unique insights into receptor dynamics and psychological effects.

Several compounds share structural similarities with Jimscaline, each exhibiting unique properties:

| Compound | Structure Type | Potency Comparison | Unique Features |

|---|---|---|---|

| Mescaline | Naturally occurring phenethylamine | Lower potency than Jimscaline | Found in peyote cactus; longer history of use |

| Escaline | Synthetic phenethylamine | Similar but less potent | Contains ethoxy group; different receptor profile |

| Proscaline | Synthetic analog of mescaline | Comparable potency | Varying duration of effects |

| Isoproscaline | Structural isomer of proscaline | Distinct pharmacological properties | Different binding affinities |

Jimscaline stands out due to its specific trimethoxy substitution pattern, which contributes to its higher potency and distinct receptor binding profile compared to these similar compounds .